

Application Note: ^1H and ^{13}C NMR Spectral Analysis of Ethyl 3-ethoxypropionate

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Compound of Interest

Compound Name: Ethyl 3-ethoxypropionate

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Abstract

This application note provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **Ethyl 3-ethoxypropionate**. Included are comprehensive data tables summarizing chemical shifts, multiplicities, coupling constants, and signal assignments. A standardized experimental protocol for the acquisition of high-quality NMR spectra for this compound is also presented. This document serves as a practical guide for the structural elucidation and quality control of **Ethyl 3-ethoxypropionate** in research and development settings.

Introduction

Ethyl 3-ethoxypropionate (EEP) is an ether-ester solvent with a range of applications in the coatings, inks, and electronics industries.^[1] Its utility stems from its slow evaporation rate, good solvency for a variety of polymers, and low surface tension.^{[1][2]} Accurate structural characterization is crucial for ensuring its purity and performance in these applications. NMR spectroscopy is a powerful analytical technique for the unambiguous structural determination of organic molecules like **Ethyl 3-ethoxypropionate**. This note details the expected ^1H and ^{13}C NMR spectra and provides a protocol for their acquisition.

^1H and ^{13}C NMR Spectral Data

The ^1H and ^{13}C NMR spectra of **Ethyl 3-ethoxypropionate** were analyzed to assign the chemical shifts of all unique protons and carbons in the molecule. The spectra were recorded in deuterated chloroform (CDCl_3). The data is summarized in the tables below.

Table 1: ^1H NMR Data of **Ethyl 3-ethoxypropionate** (in CDCl_3)

Signal	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
a	4.12	Quartet (q)	7.1	2H	$-\text{OCH}_2\text{CH}_3$ (ester)
b	3.68	Triplet (t)	6.3	2H	- $\text{OCH}_2\text{CH}_2\text{CO}$ -
c	3.51	Quartet (q)	7.0	2H	$-\text{OCH}_2\text{CH}_3$ (ether)
d	2.56	Triplet (t)	6.3	2H	$-\text{CH}_2\text{CO}-$
e	1.25	Triplet (t)	7.1	3H	$-\text{OCH}_2\text{CH}_3$ (ester)
f	1.20	Triplet (t)	7.0	3H	$-\text{OCH}_2\text{CH}_3$ (ether)

Table 2: ^{13}C NMR Data of **Ethyl 3-ethoxypropionate** (in CDCl_3)

Signal	Chemical Shift (δ) ppm	Assignment
1	171.8	C=O (ester)
2	66.4	-OCH ₂ CH ₂ CO-
3	63.6	-OCH ₂ CH ₃ (ether)
4	60.4	-OCH ₂ CH ₃ (ester)
5	34.9	-CH ₂ CO-
6	15.1	-OCH ₂ CH ₃ (ether)
7	14.2	-OCH ₂ CH ₃ (ester)

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of **Ethyl 3-ethoxypropionate** with labels corresponding to the assignments in the NMR data tables.

Figure 1. Molecular structure of **Ethyl 3-ethoxypropionate** with ¹H (green letters) and ¹³C (red numbers) NMR assignments.

Experimental Protocols

The following is a general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of **Ethyl 3-ethoxypropionate**.

1. Sample Preparation

- Accurately weigh 5-10 mg of **Ethyl 3-ethoxypropionate** or measure 5-10 μ L of the liquid sample.^[3]
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.^[4]
- Cap the NMR tube and gently agitate to ensure the solution is homogeneous.^[3]

2. ^1H NMR Spectroscopy

- Spectrometer: 300 MHz or higher field NMR spectrometer.[\[3\]](#)
- Solvent: CDCl_3 .[\[3\]](#)
- Temperature: 298 K.[\[3\]](#)
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[\[3\]](#)
- Acquisition Parameters:
 - Spectral Width: 10-12 ppm.[\[3\]](#)
 - Acquisition Time: 2-4 seconds.[\[3\]](#)[\[4\]](#)
 - Relaxation Delay: 1-5 seconds.[\[3\]](#)
 - Number of Scans: 8-16, depending on sample concentration.[\[3\]](#)

3. ^{13}C NMR Spectroscopy

- Spectrometer: 75 MHz or higher field NMR spectrometer.[\[3\]](#)
- Solvent: CDCl_3 .[\[3\]](#)
- Temperature: 298 K.[\[3\]](#)
- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').[\[3\]](#)
- Acquisition Parameters:
 - Spectral Width: 200-220 ppm.[\[3\]](#)
 - Acquisition Time: 1-2 seconds.[\[3\]](#)
 - Relaxation Delay: 2-5 seconds.[\[3\]](#)
 - Number of Scans: 128-1024, depending on sample concentration.[\[3\]](#)

4. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ^1H NMR and 77.16 ppm for the residual CDCl_3 signal for ^{13}C NMR.
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Experimental Workflow

The following diagram outlines the logical workflow for the NMR analysis of **Ethyl 3-ethoxypropionate**.

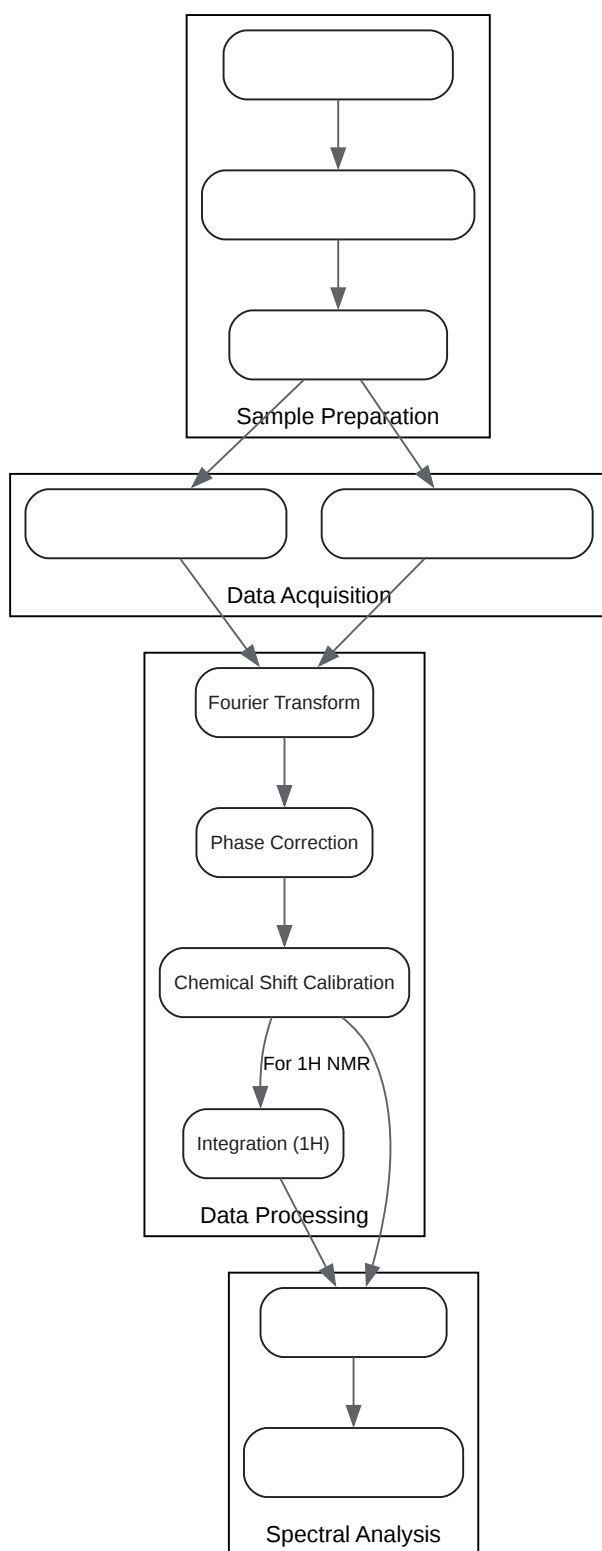


Figure 2. Experimental Workflow for NMR Analysis

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Figure 2. A step-by-step workflow for the NMR analysis of **Ethyl 3-ethoxypropionate**.

Conclusion

This application note provides a concise yet detailed overview of the ^1H and ^{13}C NMR spectra of **Ethyl 3-ethoxypropionate**. The tabulated data and spectral assignments, in conjunction with the provided experimental protocol, offer a valuable resource for the routine analysis and structural verification of this compound. Adherence to the outlined procedures will facilitate the acquisition of high-quality, reproducible NMR data, which is essential for quality control and research in the chemical and pharmaceutical industries.

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